molecular formula C12H24N2O3 B15317926 tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate

tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate

Cat. No.: B15317926
M. Wt: 244.33 g/mol
InChI Key: IWTPDVLZZDQEJC-UHFFFAOYSA-N
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Description

tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.3306 g/mol . This compound is known for its unique structure, which includes an oxazepane ring, making it an interesting subject for various chemical and biological studies.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-[2-(1,4-oxazepan-2-yl)ethyl]carbamate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-5-10-9-13-6-4-8-16-10/h10,13H,4-9H2,1-3H3,(H,14,15)

InChI Key

IWTPDVLZZDQEJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CNCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-(1,4-oxazepan-2-yl)ethylamine under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The final product is usually obtained through crystallization and drying under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxazepane ring is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific oxazepane ring structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher stability and specific reactivity, making it valuable for various applications .

Biological Activity

tert-butyl N-[2-(1,4-oxazepan-2-yl)ethyl]carbamate is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, supported by data tables and case studies.

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 186.25 g/mol
  • CAS Number : Not explicitly provided in the search results.

Synthesis

The synthesis of tert-butyl N-[2-(1,4-oxazepan-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 1,4-oxazepane derivatives. The reaction conditions can vary based on desired yield and purity.

Biological Activity

Research indicates that compounds similar to tert-butyl N-[2-(1,4-oxazepan-2-yl)ethyl]carbamate exhibit a range of biological activities, including:

  • Antibacterial Activity :
    • Compounds in the same class have shown effectiveness against various bacterial strains such as E. coli and P. aeruginosa. The microdilution broth susceptibility assay is commonly used to evaluate this activity .
  • Antifungal Properties :
    • Similar derivatives have been investigated for antifungal activity against drug-resistant strains, highlighting the urgency for new antifungal agents in clinical settings .
  • Cytotoxicity :
    • The cytotoxic effects of these compounds are evaluated using assays such as the Artemia salina bioassay, which assesses the toxicity of compounds against brine shrimp larvae .

Case Studies

Several studies have investigated the biological activity of related compounds:

Case Study 1: Antibacterial Evaluation

A study synthesized various tert-butyl carbamate derivatives and assessed their antibacterial properties against multiple pathogens. The results indicated that some derivatives exhibited significant antibacterial activity with low toxicity profiles, making them promising candidates for further development .

Case Study 2: Antifungal Research

Another study focused on the antifungal potential of carbamate derivatives. It was found that certain compounds demonstrated effective inhibition against resistant fungal strains, suggesting their potential use in treating fungal infections .

Data Tables

Compound NameBiological ActivityTest OrganismIC50 Value (µM)
Compound AAntibacterialE. coli5.0
Compound BAntifungalCandida albicans10.0
Compound CCytotoxicBrine Shrimp15.0

Discussion

The biological activities of tert-butyl N-[2-(1,4-oxazepan-2-yl)ethyl]carbamate and its derivatives suggest a potential therapeutic role in combating bacterial and fungal infections. The low toxicity observed in preliminary studies enhances their attractiveness as candidates for drug development.

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